2,5-Dimethyl-1-propyl-1H-pyrrole
Overview
Description
2,5-Dimethyl-1-propyl-1H-pyrrole is a chemical compound with the molecular formula C9H15N and a molecular weight of 137.22 . It is a member of the pyrrole family .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring containing one nitrogen atom and two double bonds, with methyl groups at the 2 and 5 positions and a propyl group at the 1 position .Physical And Chemical Properties Analysis
This compound has a boiling point of 205.1±9.0 °C at 760 mmHg and a density of 0.9±0.1 g/cm3 . It has a molar refractivity of 44.9±0.5 cm3, a polar surface area of 5 Å2, and a molar volume of 156.9±7.0 cm3 .Scientific Research Applications
Catalytic Applications
Nano β-PbO was used to synthesize 2,5-dimethyl-N-substituted pyrroles, demonstrating its efficiency as a recyclable catalyst. This process involved condensation of substituted anilines with 2,5-hexanedione, with the compounds characterized through various spectral data (Pasha, Satyanarayana, Sivakumar, Chidambaram, & Kennedy, 2011).
Alkaloid Synthesis
New pyrrole alkaloids with bulky N-alkyl side chains containing stereogenic centers were isolated from Lycium chinense, indicating potential for chemical diversity and stereoisomeric complexity in pyrrole derivatives (Youn, Kil, Nam, Lee, Kim, Lee, Lee, & Seo, 2013).
Antimicrobial Applications
Novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized, demonstrating significant in vitro antimicrobial activities. This suggests potential for pyrrole derivatives in antimicrobial agent development (Hublikar, Dixit, Kadu, Shirame, Raut, Bhosale, & Jadhav, 2019).
Spectroscopic and Computational Studies
Several studies have focused on the structural and spectroscopic analysis of dimethyl pyrrole derivatives. This includes examination of their molecular structures, vibrational analysis, and computational studies to understand their chemical properties and reactivity (Singh, Rawat, & Sahu, 2014), (Silva & Santos, 2010).
Crystal Structure Analysis
Several studies focused on determining the crystal structures of dimethyl pyrrole derivatives, contributing to the understanding of their chemical behavior and potential applications (Hong, 2000).
Ring-Expansion Reactions
Investigations on the reaction of dimethyl pyrroles with dichlorocarbene have led to the formation of 2-dichloromethyl-2H-pyrrole and 3-chloropyridines, supporting mechanistic studies in organic chemistry (Jones & Rees, 1969).
Non-linear Optical Material Applications
The study of the first hyperpolarizability of dimethyl pyrrole derivatives suggests their potential use as non-linear optical materials, expanding the utility of these compounds in material science (Singh, Rawat, & Sahu, 2014).
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives have been identified as efficient organic inhibitors for carbon steel corrosion in hydrochloric acid medium, highlighting their potential in industrial applications (Zarrouk, Hammouti, Lakhlifi, Traisnel, Vezin, & Bentiss, 2015).
Mechanism of Action
Target of Action
It’s worth noting that pyrrole derivatives, which include 2,5-dimethyl-1-propyl-1h-pyrrole, have been found to bind with high affinity to multiple receptors .
Mode of Action
Pyrrole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
It’s known that indole derivatives, which are structurally similar to pyrrole derivatives, are involved in a wide range of biological and clinical applications .
Pharmacokinetics
The compound has a molecular weight of 13722 , which is within the range favorable for good bioavailability.
Result of Action
It’s known that pyrrole derivatives have shown potent antitumor activity .
Action Environment
The compound has a boiling point of 150 °c (press: 003 Torr) and a predicted density of 087±01 g/cm3 , which may suggest its stability under certain environmental conditions.
properties
IUPAC Name |
2,5-dimethyl-1-propylpyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-4-7-10-8(2)5-6-9(10)3/h5-6H,4,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSJSHHYPARDPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90335838 | |
Record name | 2,5-Dimethyl-1-propyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90335838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20282-39-7 | |
Record name | 2,5-Dimethyl-1-propyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90335838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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